molecular formula C23H27N3O5S B2522387 Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-39-9

Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2522387
CAS RN: 878625-39-9
M. Wt: 457.55
InChI Key: DGHNQIXMMXHDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is part of a broader category of Biginelli compounds, which are known for their utility in the synthesis of heterocyclic compounds. Kappe and Roschger (1989) explored the reactions of Biginelli compounds, demonstrating their versatility in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting the synthetic utility of these compounds in creating complex heterocyclic systems (Kappe & Roschger, 1989). Similarly, Sherif et al. (1993) provided insights into the synthesis of thiazolopyrimidines and related compounds, showcasing the chemical reactivity of dihydropyrimidine derivatives (Sherif et al., 1993).

Crystal Structure Analysis

Begum and Vasundhara (2009) described the crystal structure analysis of two reduced pyrimidine derivatives, emphasizing the importance of structural elucidation in understanding the chemical properties of such compounds (Begum & Vasundhara, 2009).

Potential Biological Activities

While explicitly avoiding discussion on drug use and side effects, it's worth noting that the structural framework of pyrimidine derivatives, to which the compound belongs, has been explored for various biological activities. Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, as well as their potential in inhibiting enzymes relevant to disease processes. For instance, Sujayev et al. (2016) explored the metal chelating effects and enzyme inhibition profiles of some tetrahydropyrimidine-5-carboxylates, suggesting their relevance in biochemical studies (Sujayev et al., 2016).

properties

IUPAC Name

ethyl 5-(4-methoxycarbonylphenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-6-31-22(29)16-13(4)24-19-18(20(27)26-23(25-19)32-11-12(2)3)17(16)14-7-9-15(10-8-14)21(28)30-5/h7-10,12,17H,6,11H2,1-5H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHNQIXMMXHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)NC(=N2)SCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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